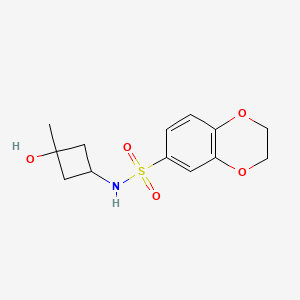![molecular formula C11H19F3N2O2 B7338101 1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea](/img/structure/B7338101.png)
1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biochemistry.
Aplicaciones Científicas De Investigación
1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea has potential applications in various scientific research fields. In the field of medicine, this compound has been studied for its potential use in treating cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. In the field of agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that this compound has the ability to inhibit the growth of weeds by inhibiting photosynthesis. In the field of biochemistry, this compound has been studied for its potential use as a tool for studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea varies depending on the application. In the field of medicine, this compound induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In the field of agriculture, this compound inhibits photosynthesis in weeds by inhibiting the activity of the enzyme photosystem II. In the field of biochemistry, this compound binds to proteins and alters their conformation, which can be used to study protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on the application. In the field of medicine, this compound induces apoptosis in cancer cells, which leads to the death of the cancer cells. In the field of agriculture, this compound inhibits photosynthesis in weeds, which leads to the death of the weeds. In the field of biochemistry, this compound alters the conformation of proteins, which can be used to study protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea in lab experiments include its ability to induce apoptosis in cancer cells, its ability to inhibit photosynthesis in weeds, and its ability to alter the conformation of proteins. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
For the study of 1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea include further studies on its potential applications in medicine, agriculture, and biochemistry. In the field of medicine, future studies could focus on the development of new cancer treatments based on this compound. In the field of agriculture, future studies could focus on developing new herbicides based on this compound. In the field of biochemistry, future studies could focus on using this compound as a tool for studying protein-ligand interactions in more detail.
Métodos De Síntesis
The synthesis of 1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea can be achieved through a multi-step process. The first step involves the reaction of 3-methylcyclobutanone with hydroxylamine to form 3-hydroxy-3-methylcyclobutanone oxime. The second step involves the reaction of the oxime with 1,1,1-trifluoro-3-methyl-2-butanone to form the intermediate 1-(3-hydroxy-3-methylcyclobutyl)-3-(1,1,1-trifluoro-3-methylbutan-2-yl)urea. The final step involves the reaction of the intermediate with potassium carbonate to form this compound.
Propiedades
IUPAC Name |
1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-6(2)8(11(12,13)14)16-9(17)15-7-4-10(3,18)5-7/h6-8,18H,4-5H2,1-3H3,(H2,15,16,17)/t7?,8-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCZKZWGXBRXBB-ZCUBBSJVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)NC(=O)NC1CC(C1)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)(F)F)NC(=O)NC1CC(C1)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)
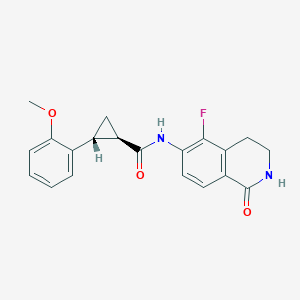

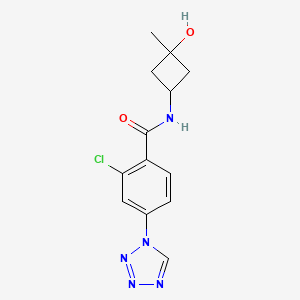
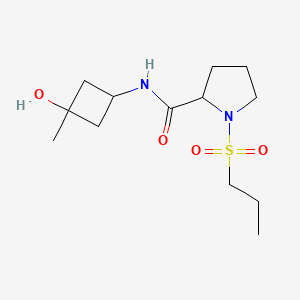
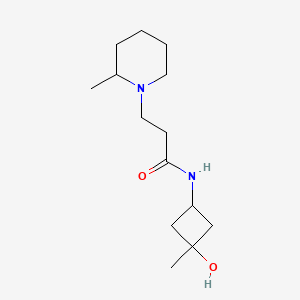
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B7338076.png)
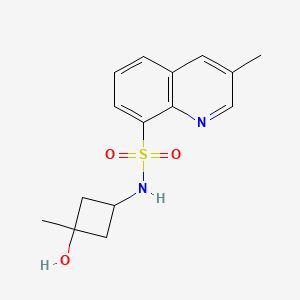
![(2S)-1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7338086.png)

